
N,N,N',N'-Tetrakis(trimethylsilyl)sulfuric diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide is an organosilicon compound known for its unique structure and properties. This compound is characterized by the presence of four trimethylsilyl groups attached to a sulfuric diamide core. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide typically involves the reaction of sulfuric diamide with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler organosilicon compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of silicon-containing compounds.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Industry: The compound is used in the production of advanced materials, including coatings and polymers with unique properties
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(trimethylsilyloxy)silane: An organosilicon compound used in similar applications but with different reactivity and properties.
Tetrakis(trimethylsilyl)methane: Another silicon-containing compound with distinct structural features and applications
Uniqueness
N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide is unique due to its sulfuric diamide core, which imparts specific reactivity and stability. This makes it suitable for applications where other similar compounds may not be effective.
Eigenschaften
CAS-Nummer |
56146-42-0 |
|---|---|
Molekularformel |
C12H36N2O2SSi4 |
Molekulargewicht |
384.83 g/mol |
IUPAC-Name |
[[bis(trimethylsilyl)sulfamoyl-trimethylsilylamino]-dimethylsilyl]methane |
InChI |
InChI=1S/C12H36N2O2SSi4/c1-18(2,3)13(19(4,5)6)17(15,16)14(20(7,8)9)21(10,11)12/h1-12H3 |
InChI-Schlüssel |
QTWDOYUVLADXSW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N([Si](C)(C)C)S(=O)(=O)N([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
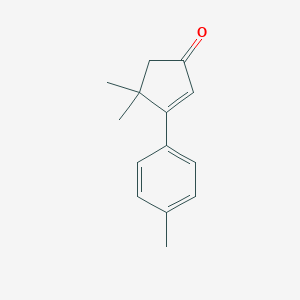
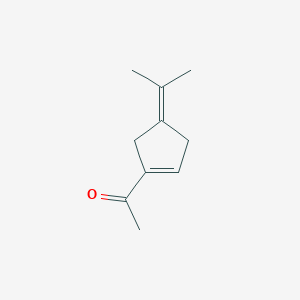
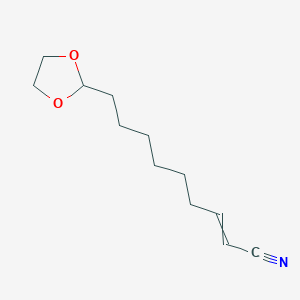
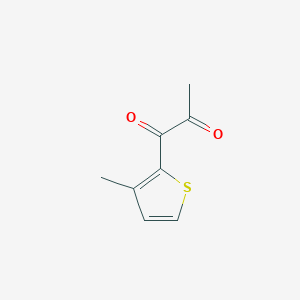
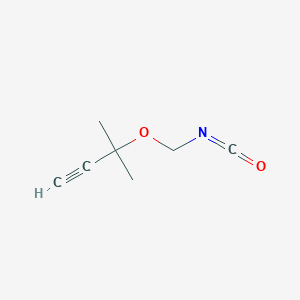



![N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14624171.png)
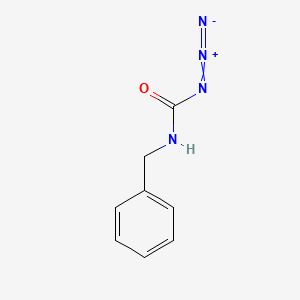
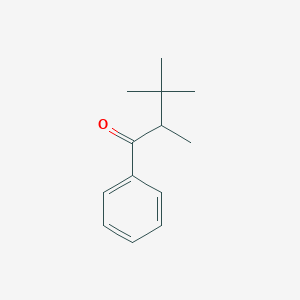
![4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide](/img/structure/B14624182.png)
![1-[2-(4-Fluorophenyl)decyl]imidazole;nitric acid](/img/structure/B14624184.png)
